molecular formula C8H6ClFO2 B6253774 3-chloro-6-fluoro-2-methylbenzoic acid CAS No. 1427391-34-1

3-chloro-6-fluoro-2-methylbenzoic acid

Cat. No.: B6253774
CAS No.: 1427391-34-1
M. Wt: 188.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-6-fluoro-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-fluorotoluene with carbon dioxide in the presence of a base. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the carboxylic acid group.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-chloro-2-fluorotoluene is reacted with a boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in the presence of polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Products include derivatives where chlorine or fluorine is replaced by other functional groups.

    Oxidation and Reduction: Products include quinones or dihydro derivatives, respectively.

Scientific Research Applications

3-chloro-6-fluoro-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-2-methylbenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylbenzoic acid
  • 2-chloro-6-fluorobenzoic acid
  • 3-fluoro-2-methylbenzoic acid

Uniqueness

3-chloro-6-fluoro-2-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems.

Properties

CAS No.

1427391-34-1

Molecular Formula

C8H6ClFO2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.